molecular formula C11H14ClN B1355967 N-[1-(2-chlorophenyl)ethyl]cyclopropanamine CAS No. 897948-52-6

N-[1-(2-chlorophenyl)ethyl]cyclopropanamine

Cat. No.: B1355967
CAS No.: 897948-52-6
M. Wt: 195.69 g/mol
InChI Key: LLWLXYGPGGEOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorophenyl)ethyl]cyclopropanamine (CAS 897948-52-6) is a synthetic organic compound with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol . This compound is part of the cyclopropanamine class, which has been identified in scientific research as a key scaffold in the development of ligands for serotonin (5-HT) receptors, particularly the 5-HT2C subtype . The 5-HT2C receptor is a recognized target for central nervous system (CNS) disorders, and research into selective agonists aims to find potential treatments for conditions such as schizophrenia and substance abuse, while avoiding the off-target activity at the 5-HT2B receptor linked to cardiac valvulopathy . Studies on structurally similar N-substituted 2-phenylcyclopropylmethylamines show that these compounds can function as potent and selective 5-HT2C agonists . Some analogs are noted for their "functional selectivity," preferentially activating the Gq protein-mediated signaling pathway over the β-arrestin recruitment pathway, which may lead to a superior pharmacological profile with long-term efficacy and reduced side effects . Furthermore, optimizing the physicochemical properties of these compounds, for instance through N-alkylation, has been shown to enhance lipophilicity and brain penetrance, making them valuable tools for in vivo behavioral research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWLXYGPGGEOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-chlorophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[1-(2-chlorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the primary applications of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine is its role as an inhibitor of lysine-specific demethylase 1. LSD1 is implicated in various cancers and neurodegenerative diseases due to its role in epigenetic regulation. The inhibition of LSD1 can restore the expression of tumor suppressor genes and has been shown to have therapeutic potential in cancer treatment .

Key Findings :

  • Cyclopropylamine derivatives, including this compound, have demonstrated significant inhibitory action on LSD1 activity.
  • This inhibition can lead to altered gene expression profiles that may be beneficial in cancer therapy.

Potential Antimalarial Activity

Research indicates that derivatives related to this compound may exhibit antimalarial properties by targeting specific kinases involved in the malaria life cycle. The exploration of structurally related compounds has identified potential leads for further development against drug-resistant malaria strains .

Case Study :
A study identified several compounds that inhibit Plasmodium falciparum kinases, suggesting that modifications to the cyclopropylamine structure could enhance potency against malaria .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Inhibition of LSD1Targeting epigenetic regulators in cancer therapySignificant inhibitory action
Antimalarial ActivityPotential inhibitors of Plasmodium falciparum kinasesIdentified leads for drug resistance
Neuropharmacological EffectsPossible antidepressant or anxiolytic propertiesModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Halogen Substitution and Positional Isomerism

Variations in halogen type (Cl, F, Br) and position on the phenyl ring significantly alter molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen (Position) Purity/Notes Reference
This compound 897948-52-6 C₁₁H₁₄ClN 195.69 Cl (2-position) Parent compound
1-(3-Chlorophenyl)cyclopropanamine HCl 72934-36-2 C₉H₁₁Cl₂N 204.10 Cl (3-position) Hydrochloride salt
1-(4-Chlorophenyl)cyclopropanamine HCl 474709-84-7 C₉H₁₁Cl₂N 204.10 Cl (4-position) Hydrochloride salt
2-(2-Fluorophenyl)cyclopropan-1-amine HCl 1269152-01-3 C₉H₁₁ClFN 195.65 F (2-position) 95% purity
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl 2414145-16-5 C₁₁H₁₄BrClN 276.60 Br (3-position) 97% HPLC purity

Key Observations :

  • Positional Effects : 2-Chloro derivatives exhibit ortho-substitution steric hindrance, which may influence binding affinity in receptor interactions compared to para-substituted analogs .

Functional Group Modifications

Addition of nitro, methoxy, or extended alkyl chains alters reactivity and solubility:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Notes Reference
1-(4-Chloro-3-nitrophenyl)cyclopropanamine 943925-11-9 C₁₀H₁₀ClN₂O₂ 225.65 Nitro (3-position) Electron-withdrawing
3-(2-Chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine - C₁₈H₂₂ClNO 303.83 Methoxy (3-position) Extended alkyl chain
N-(Cyclopropylmethyl)cyclopropanamine HCl - C₇H₁₄ClN 147.65 Cyclopropylmethyl 95% purity

Key Observations :

  • Methoxy Groups : Enhance solubility via polar interactions while maintaining aromatic π-stacking capabilities .

Stereochemical and Conformational Variations

Stereochemistry and backbone modifications impact molecular interactions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry/Backbone Notes Reference
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl 2414145-16-5 C₁₁H₁₄BrClN 276.60 R-configuration Chiral center
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide - C₂₄H₂₇N₂O 375.49 Piperidine-carboxamide Rigid backbone

Key Observations :

  • Chiral Centers : The R-configuration in bromophenyl analogs may lead to enantioselective biological activity .

Biological Activity

N-[1-(2-chlorophenyl)ethyl]cyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropanamine moiety attached to an ethyl group, which is further substituted with a 2-chlorophenyl group. This specific chlorophenyl substitution pattern is crucial as it influences the compound's pharmacological profile.

PropertyValue
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
CAS Number897948-52-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing pathways related to neurological disorders.

Key Mechanisms:

  • Receptor Interaction: The chlorophenyl group enhances binding affinity to specific receptors, which may lead to modulation of biological pathways.
  • Protein Interactions: In proteomics, the compound has been utilized to study protein interactions, acting as a probe in affinity chromatography.

Applications in Research

This compound has diverse applications across various fields:

  • Proteomics: Used to investigate protein interactions and functions, leading to the identification of novel protein-protein interactions that can inform drug target discovery.
  • Analytical Chemistry: Serves as a standard or reagent in chromatography and mass spectrometry.
  • Synthetic Chemistry: Acts as a building block for synthesizing complex organic molecules through various chemical reactions.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neuropharmacological Studies:
    • Research indicated that compounds similar to this compound exhibit potential neuroprotective effects. These findings suggest that the compound could be further explored for therapeutic applications in neurodegenerative diseases.
  • Cell-Based Assays:
    • In vitro studies have demonstrated that this compound interacts with multiple cellular pathways. Such interactions may provide insights into its therapeutic benefits or inform safer drug design .
  • Comparative Analysis:
    • A comparative study involving structurally similar compounds highlighted the unique properties of this compound. Variations in biological activity were observed, underscoring the importance of chlorophenyl substitution in determining pharmacological effects.

Q & A

Basic Question: What are the optimized synthetic routes for N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves reductive amination between 1-(2-chlorophenyl)ethanone (o-chloroacetophenone, CAS 2142-68-9 ) and cyclopropanamine. Key steps:

  • Step 1: Condensation of the ketone with cyclopropanamine in the presence of a reducing agent (e.g., NaBH3_3CN or H2_2/Pd-C).
  • Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate).
  • Critical Parameters:
    • pH Control: Maintain pH 7–8 to avoid cyclopropane ring opening.
    • Temperature: 25–40°C for optimal imine intermediate stability.
    • Yield Optimization: ~40–60% yield reported for analogous N-arylcyclopropanamines .

Advanced Question: How can regioselectivity challenges in cyclopropane ring formation be addressed during synthesis?

Methodological Answer:
Regioselectivity issues arise due to steric hindrance from the 2-chlorophenyl group. Strategies include:

  • Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Rh(II)/Josiphos) to favor cis-cyclopropane geometry, as demonstrated in structurally similar compounds .
  • Microwave-Assisted Synthesis: Reduces reaction time (10–15 minutes) and minimizes side products by enhancing reaction homogeneity .
  • Computational Modeling: DFT calculations predict transition states to optimize substituent positioning .

Basic Question: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Identify aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl) and cyclopropane protons (δ 0.8–1.2 ppm). Methyl groups adjacent to the amine appear at δ 1.3–1.6 ppm .
  • ESI-MS: Confirm molecular ion peaks ([M+H]+^+ expected at m/z ~196.6) and fragmentation patterns.
  • IR Spectroscopy: Detect NH stretches (~3350 cm1^{-1}) and cyclopropane C-H bends (~1020 cm1^{-1}) .

Advanced Question: How can X-ray crystallography resolve ambiguities in cyclopropane ring conformation?

Methodological Answer:

  • Crystal Growth: Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals.
  • Data Collection: Synchrotron radiation improves resolution for small, rigid molecules like cyclopropanamines.
  • Challenges:
    • Disorder in Aromatic Rings: Mitigate by cooling crystals to 100 K.
    • Hydrogen Atom Positioning: Neutron diffraction or Hirshfeld surface analysis clarifies NH orientations .

Basic Question: What analytical methods ensure purity assessment for pharmacological studies?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
  • GC-MS: Quantify residual solvents (e.g., ethyl acetate) to <0.1% .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Dose-Response Curves: Establish EC50_{50} values under standardized conditions (e.g., calcium flux assays for receptor activity ).
  • Receptor Binding Assays: Use radiolabeled ligands (e.g., 3^3H-labeled analogs) to differentiate allosteric vs. orthosteric effects.
  • Meta-Analysis: Compare data across analogs (e.g., 3,4-dichloro vs. 2-chloro derivatives) to isolate substituent effects .

Basic Question: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity: HepG2 cells treated with 10–100 µM compound for 24–48 hours; monitor LDH release.
  • CNS Permeability: MDCK-MDR1 assays predict blood-brain barrier penetration (Papp_{app} >5 × 106^{-6} cm/s indicates high risk) .
  • hERG Inhibition: Patch-clamp assays to assess cardiac safety (IC50_{50} >10 µM preferred) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

Methodological Answer:

  • Analog Synthesis: Vary substituents (e.g., 4-fluoro, 3-trifluoromethyl) on the phenyl ring .
  • Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies key interactions with targets like serotonin receptors .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) to correlate lipophilicity (clogP) with half-life .

Basic Question: What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the cyclopropane ring.
  • Solubility: Prepare stock solutions in anhydrous DMSO (≤10 mM) to minimize solvent interactions .

Advanced Question: How can degradation pathways be elucidated under stressed conditions?

Methodological Answer:

  • Forced Degradation: Expose to heat (60°C), acid (0.1 M HCl), and peroxide (3% H2_2O2_2) for 24 hours.
  • LC-HRMS: Identify major degradation products (e.g., cyclopropane ring-opened aldehydes).
  • Mechanistic Insights:
    • Oxidative Stress: CYP450 isoforms (e.g., CYP3A4) catalyze N-dealkylation .
    • Hydrolytic Pathways: Cyclopropane ring cleavage occurs at pH <3 or >10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.